REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1>C(Cl)(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:6]1[O:7][C:8]2[CH:9]=[CH:10][C:2]([C:1]([C:10]3[CH:9]=[CH:8][C:4]([OH:5])=[CH:3][CH:2]=3)=[O:11])=[CH:3][C:4]=2[O:5]1 |^1:19,38|
|
Name
|
4-Tri-n-butyltin 1-methoxymethylphenol
|
Quantity
|
1.282 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
664 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=2OCOC2C=C1)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the admixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heat overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned in the same manner
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting ether layer was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by reduced-pressure distillation
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue (1.030 g) was dissolved in tetrahydrofuran (2 ml)
|
Type
|
ADDITION
|
Details
|
water (5 ml) and 6 N aqueous hydrochloric acid (12 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
the admixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heat 10.5 hours
|
Duration
|
10.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in the same manner
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |